N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
A study by Desai, Rajpara, and Joshi (2013) explored the synthesis of a series of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, demonstrating significant in vitro antibacterial and antifungal activities. This research highlights the compound's potential as a base for developing new antimicrobial agents, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural Studies and Physicochemical Properties
Another study focused on the structural analysis and physicochemical properties of co-crystals involving nitrofurantoin, a compound structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide. The study aimed to enhance the photostability and clinically relevant properties of nitrofurantoin through co-crystallization, suggesting the potential of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide in similar applications (Vangala, Chow, & Tan, 2012).
Bioactivation and DNA Interstrand Crosslinking
Research by Knox, Friedlos, Marchbank, and Roberts (1991) discussed the bioactivation of CB 1954, a compound related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, and its ability to form DNA-DNA interstrand crosslinks. This property underlines the compound's potential use in targeted cancer therapy, providing insights into the mechanisms that could be exploited for therapeutic interventions (Knox, Friedlos, Marchbank, & Roberts, 1991).
Synthesis and Evaluation as Anticonvulsants
Bourhim, Kanyonyo, Lambert, Poupaert, Stables, and Vamecq (1997) explored the development of retrobenzamides, including structures akin to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, assessing their potential as anticonvulsants. This study underscores the compound's relevance in designing new drugs for neurological disorders (Bourhim et al., 1997).
Antimicrobial Activity of Novel Derivatives
Research by Yadlapalli, Chourasia, Jogi, Podile, and Perali (2013) on synthesizing novel phenylbenzamide derivatives, including those related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, revealed significant antimicrobial activity. This highlights the compound's potential as a scaffold for creating effective antibacterial and antifungal agents (Yadlapalli et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKSFVQKUUWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.